molecular formula C41H47NO19 B15073687 Hypoglaunine D

Hypoglaunine D

Cat. No.: B15073687
M. Wt: 857.8 g/mol
InChI Key: YEUMGQWGGSDHAE-PWIKAHHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hypoglaunine D involves the extraction of active ingredients from Tripterygium hypoglaucum. Typically, the plant material is subjected to ethanol extraction, followed by column chromatography to isolate the desired compound .

Industrial Production Methods: The use of advanced chromatographic techniques and solvent extraction methods are essential for obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Hypoglaunine D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Hypoglaunine D has a wide range of scientific research applications:

Comparison with Similar Compounds

Hypoglaunine D is unique among sesquiterpene alkaloids due to its potent anti-HIV activity. Similar compounds include:

  • Hypoglaunine A
  • Hypoglaunine B
  • Triptonine A
  • Hyponine E

These compounds also exhibit antiviral properties but differ in their chemical structures and specific activities . This compound stands out for its higher efficacy and lower cytotoxicity compared to its analogues .

Properties

Molecular Formula

C41H47NO19

Molecular Weight

857.8 g/mol

IUPAC Name

[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate

InChI

InChI=1S/C41H47NO19/c1-18-19(2)35(48)60-32-30(56-21(4)44)34(59-24(7)47)40(17-54-36(49)25-11-13-52-15-25)33(58-23(6)46)29(55-20(3)43)28-31(57-22(5)45)41(40,39(32,9)51)61-38(28,8)16-53-37(50)27-14-42-12-10-26(18)27/h10-15,18-19,28-34,51H,16-17H2,1-9H3/t18?,19?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1

InChI Key

YEUMGQWGGSDHAE-PWIKAHHMSA-N

Isomeric SMILES

CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1C=CN=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C6=COC=C6)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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